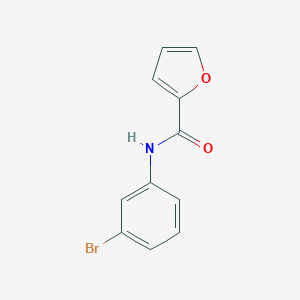
N-(3-bromophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(3-bromophenyl)furan-2-carboxamide has been investigated for its potential as a therapeutic agent. Studies have suggested that compounds with similar structures exhibit significant antimicrobial and anticancer properties. For instance, research indicates that derivatives of furan compounds can inhibit the growth of drug-resistant bacteria and cancer cell lines.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions, including cross-coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its ability to form stable structures makes it a candidate for advanced material applications.
Antimicrobial Properties
Research has demonstrated the effectiveness of this compound against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound exhibited low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Acinetobacter baumannii | Low µg/mL |
| This compound | Klebsiella pneumoniae | Low µg/mL |
Anticancer Activity
This compound has shown promise in anticancer studies, where it was found to inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets, disrupting pathways critical for cancer cell survival.
Evaluation of Antimicrobial Properties
A study evaluated the antibacterial effects of this compound against multi-drug resistant strains using agar diffusion methods. The results indicated enhanced activity compared to non-brominated counterparts, supporting the hypothesis that halogenation improves antimicrobial properties.
Cytotoxicity in Cancer Models
Another significant study focused on the cytotoxic effects of furan derivatives on cancer cell lines. It was found that compounds similar to this compound significantly inhibited cell growth in vitro, suggesting potential therapeutic applications in oncology.
Propiedades
Número CAS |
19771-82-5 |
|---|---|
Fórmula molecular |
C11H8BrNO2 |
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
Clave InChI |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















